

In-Depth Technical Guide: 3-Butene-1,2-diol

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Compound of Interest

Compound Name: 3-Butene-1,2-diol

Cat. No.: B138189

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Butene-1,2-diol**, a versatile chiral building block and a significant metabolite of 1,3-butadiene. The document details its chemical identity, physicochemical properties, relevant experimental protocols, and its applications, particularly in the pharmaceutical and material sciences sectors.

Chemical Identity and Synonyms

3-Butene-1,2-diol is a vicinal diol containing a terminal double bond. Its chemical structure allows for chirality, making it a valuable precursor in asymmetric synthesis.

The primary Chemical Abstracts Service (CAS) number for the racemic mixture is 497-06-3.^[1]^[2]^[3] Specific stereoisomers have their own unique identifiers. A comprehensive list of its synonyms is provided below for clear identification in literature and chemical databases.

Identifier Type	Value
CAS Number	497-06-3[1][2][3]
(S)-Isomer CAS	62214-39-5[4]
Molecular Formula	C4H8O2[1][2][3][4]
IUPAC Name	But-3-ene-1,2-diol[1]
Synonyms	1,2-Dihydroxy-3-butene[1][3][5]
1-Butene-3,4-diol[1][3][5]	
3,4-Dihydroxy-1-butene[1][2][3][6]	
Erythrol[1][3][5]	

Physicochemical and Toxicological Data

The following table summarizes the key quantitative properties of **3-Butene-1,2-diol**, compiled from various sources. These parameters are crucial for experimental design, process development, and safety assessments.

Property	Value	Unit
Molecular Weight	88.11[1][7]	g/mol
Density	1.047[1][6]	g/cm ³ at 20°C
Boiling Point	195	°C at 733 mmHg[6]
Flash Point	89.3 ± 16.4	°C[4]
pKa	13.68 ± 0.20	(Predicted)[2]
LogP (Octanol/Water)	-0.79	[1][4]
Refractive Index	1.462	at 20°C[6]
Appearance	Clear colorless liquid[1][2]	-
GHS Hazard Statements	H315, H319, H335[7]	-

Biological and Pharmaceutical Relevance

3-Butene-1,2-diol is a major metabolite of 1,3-butadiene, a compound used extensively in the synthetic rubber industry and classified as a human carcinogen.[8] In biological systems, 1,3-butadiene is metabolized to 1,2-epoxy-3-butene, which is then hydrolyzed by epoxide hydrolases to form **3-butene-1,2-diol**. [6][8] This metabolic pathway is of significant interest in toxicology and drug metabolism studies.

Due to its chiral nature, **3-butene-1,2-diol** serves as a valuable starting material in the synthesis of enantiomerically pure pharmaceutical compounds.[9][10] Its dual functionality, possessing both hydroxyl groups and a vinyl group, allows for its incorporation into complex molecular architectures, making it a key intermediate in modern drug discovery.[9][10]

Experimental Protocols

Synthesis of 3-Butene-1,2-diol via Dihydroxylation of 1,3-Butadiene

This protocol describes a common method for the synthesis of vicinal diols from alkenes, adapted for **3-Butene-1,2-diol**. The dihydroxylation of the terminal double bond of 1,3-butadiene can be achieved using various oxidizing agents. A widely used laboratory-scale method involves osmium tetroxide, though safer alternatives like potassium permanganate are also employed.

Objective: To synthesize **3-Butene-1,2-diol** from 1,3-butadiene.

Reagents:

- 1,3-Butadiene
- Osmium Tetroxide (OsO_4) - Note: Highly toxic, handle with extreme caution.
- N-Methylmorpholine N-oxide (NMO) as a co-oxidant
- Acetone/Water solvent mixture
- Sodium sulfite

- Magnesium sulfate
- Dichloromethane

Procedure:

- In a well-ventilated fume hood, dissolve N-Methylmorpholine N-oxide (1.2 equivalents) in a mixture of acetone and water (10:1 v/v).
- Cool the solution to 0°C in an ice bath.
- Bubble 1,3-butadiene (1 equivalent) through the cooled solution.
- Add a catalytic amount of Osmium Tetroxide (e.g., 0.002 equivalents) to the reaction mixture.
- Stir the mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes.
- Extract the aqueous layer three times with dichloromethane.
- Combine the organic layers and wash with brine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting crude product via flash column chromatography on silica gel to yield pure **3-Butene-1,2-diol**.

Use as a Chiral Building Block: Synthesis of a Substituted Oxazolidinone

This protocol illustrates the use of **3-Butene-1,2-diol** as a precursor for medicinally relevant heterocyclic compounds.[6]

Objective: To prepare a vinyl-substituted oxazolidinone ligand.

Reagents:

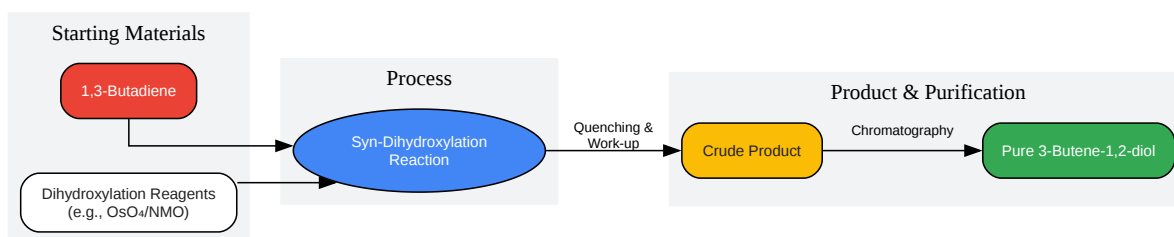
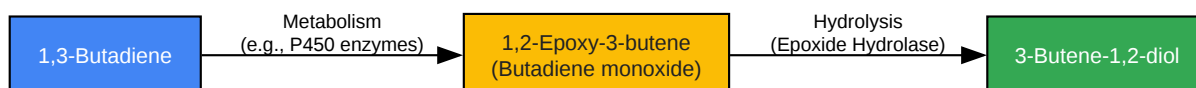
- **(S)-3-Butene-1,2-diol**
- Carbonyldiimidazole (CDI) or a similar phosgene equivalent
- A primary amine (e.g., Benzylamine)
- Anhydrous Tetrahydrofuran (THF)
- Sodium hydride (NaH)

Procedure:

- To a solution of **(S)-3-Butene-1,2-diol** (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (2.1 equivalents) portion-wise at 0°C.
- Allow the mixture to stir at room temperature for 30 minutes.
- Add carbonyldiimidazole (1.1 equivalents) and stir the reaction mixture at room temperature for 4-6 hours until the intermediate cyclic carbonate is formed (monitor by TLC).
- In a separate flask, prepare a solution of the primary amine (e.g., benzylamine, 1.2 equivalents) in anhydrous THF.
- Add the amine solution to the reaction mixture containing the cyclic carbonate.
- Heat the reaction to reflux and maintain for 12-18 hours.
- After cooling to room temperature, quench the reaction carefully with water.
- Extract the product with ethyl acetate.
- Combine the organic extracts, dry over sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography to yield the desired substituted oxazolidinone.

Visualized Workflows and Pathways

The following diagrams illustrate key processes involving **3-Butene-1,2-diol**.



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